Diethyl(2-{[3-(trifluoromethyl)phenyl]amino}ethyl)amine
Description
Diethyl(2-{[3-(trifluoromethyl)phenyl]amino}ethyl)amine (CAS 24283-17-8) is an organofluorine compound with the molecular formula C₁₃H₁₉F₃N₂ and a molecular weight of 260.30 g/mol . Its structure comprises a diethylamine group linked via an ethyl chain to a 3-(trifluoromethyl)phenylamino moiety. Limited hazard data (GHS pictogram: "-") suggest it is handled under standard laboratory safety protocols .
Properties
Molecular Formula |
C13H19F3N2 |
|---|---|
Molecular Weight |
260.30 g/mol |
IUPAC Name |
N',N'-diethyl-N-[3-(trifluoromethyl)phenyl]ethane-1,2-diamine |
InChI |
InChI=1S/C13H19F3N2/c1-3-18(4-2)9-8-17-12-7-5-6-11(10-12)13(14,15)16/h5-7,10,17H,3-4,8-9H2,1-2H3 |
InChI Key |
VOELOYNDQAIWOE-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCNC1=CC=CC(=C1)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl(2-{[3-(trifluoromethyl)phenyl]amino}ethyl)amine typically involves the reaction of 3-(trifluoromethyl)aniline with diethylamine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for efficiency and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the production process, ensuring consistent quality and scalability .
Chemical Reactions Analysis
Nucleophilic Substitution
The primary amine moiety (-NH-) acts as a nucleophile:
-
Acylation : Reacts with acyl chlorides (e.g., acetyl chloride) in dichloroethane to form amides, with yields influenced by the electron-withdrawing trifluoromethyl group .
-
Sulfonation : Treatment with sulfonyl chlorides (e.g., TsCl) under basic conditions generates sulfonamide derivatives, a common step in bioactive molecule synthesis .
Example reaction :
Reported yields: 45–65% for similar trifluoromethylated amines .
Coordination Chemistry
The diethylamine group facilitates metal coordination, relevant in catalysis or drug design:
-
Pd complexes : Forms stable complexes with Pd(II) precursors (e.g., PdCl₂), enabling catalytic applications in cross-coupling reactions (Suzuki, Heck) .
-
Anticancer activity : Structural analogs (e.g., thiazolo[4,5-d]pyrimidines) show that CF₃ groups enhance binding to biological targets via hydrophobic interactions .
Hydrogen Bonding and Solubility
-
The -NH- group participates in hydrogen bonding, affecting solubility in polar solvents (e.g., ethanol, DMSO) .
-
Solubility data :
Stability Under Reactive Conditions
-
Acid/Base stability : Stable in mild acidic conditions (pH 4–6) but decomposes under strong bases (pH >10) due to amine deprotonation .
-
Thermal stability : Decomposes above 200°C, as observed in thermogravimetric analysis (TGA) of related trifluoromethylated amines .
Biological Activity and Derivatives
While direct data on this compound is limited, structurally similar molecules exhibit:
Scientific Research Applications
Potential Applications
Diethyl(2-{[3-(trifluoromethyl)phenyl]amino}ethyl)amine dihydrochloride has potential applications in various fields. The amine group allows for nucleophilic substitution reactions, while the trifluoromethyl group influences the electronic properties of the molecule, making it more reactive towards electrophiles. The dihydrochloride form allows it to participate in acid-base reactions, forming salts with bases or reacting with other electrophilic species.
Related Compounds
Several compounds share structural similarities with this compound dihydrochloride:
| Compound Name | Key Features | Unique Aspects |
|---|---|---|
| Diethyl(2-aminoethyl)amine | Simple amine structure | No trifluoromethyl group |
| Trifluoromethylphenylamines | Varied substituents on phenyl | Different biological activities |
| N,N-Diethyl-3-(trifluoromethyl)aniline | Similar trifluoromethyl group | Lacks ethylene linker |
| This compound dihydrochloride | Contains both amine and trifluoromethyl features | Unique combination enhancing solubility and reactivity |
Pharmaceutical Research
The compound and its derivatives are explored for their potential in synthesizing pharmaceutical compounds. For example, meta-trifluoromethylaniline moieties have been used in the discovery of CDC42 inhibitors with favorable pharmacokinetic properties . Introducing a meta-trifluoromethyl group in a pyridin-4-amine can restore solubility, suggesting a positive contribution of an additional basic site of the pyridine .
General Chemical Information
Mechanism of Action
The mechanism of action of Diethyl(2-{[3-(trifluoromethyl)phenyl]amino}ethyl)amine involves its interaction with specific molecular targets. The trifluoromethyl group enhances its lipophilicity, allowing it to penetrate biological membranes more effectively. It can bind to enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Dimethyl(2-{[3-(Trifluoromethyl)Phenyl]Amino}Ethyl)Amine
- CAS : 685533-92-0 (also 5502-34-1)
- Formula : C₁₁H₁₅F₃N₂
- Molecular Weight : 232.25 g/mol
- Structural Difference : Replaces diethylamine with dimethylamine.
- Lower molecular weight may enhance diffusion across biological membranes.
- Applications : Used in research as a building block for bioactive molecules .
Diethyl({2-[(3,3,3-Trifluoropropyl)Amino]Ethyl})Amine
- CAS : 1342377-71-2
- Formula : C₉H₁₈F₃N₃
- Molecular Weight : 249.25 g/mol
- Structural Difference : Substitutes the 3-(trifluoromethyl)phenyl group with a 3,3,3-trifluoropropyl chain.
- Implications :
- Altered electronic effects due to the absence of aromaticity; the trifluoropropyl group may increase hydrophobicity.
- Flexible alkyl chain could influence binding affinity in receptor-ligand interactions.
- Applications : Investigated in organic synthesis for fluorinated intermediates .
{2-Methoxy-1-[3-(Trifluoromethyl)Phenyl]Ethyl}(Methyl)Amine
- CAS : 1250624-05-5
- Formula: C₁₁H₁₄F₃NO
- Molecular Weight : 257.23 g/mol
- Structural Difference : Introduces a methoxy group and methylamine, replacing the ethylenediamine backbone.
- Simplified structure may reduce synthetic complexity.
- Applications: Potential precursor for fluorinated agrochemicals .
[3-(3-Amino-Phenyl)-5-Trifluoromethyl-Pyridin-2-Yl]-Dimethyl-Amine
- CAS : 1311279-91-0
- Formula : C₁₄H₁₄F₃N₃
- Molecular Weight : 281.28 g/mol
- Structural Difference: Pyridine ring replaces the benzene ring; dimethylamine and aminophenyl substituents present.
- Implications: Pyridine’s nitrogen enhances polarity and hydrogen-bonding capacity. Aminophenyl group introduces additional sites for functionalization.
- Applications : Used as a synthetic intermediate in medicinal chemistry .
Comparative Data Table
| Compound Name | CAS | Formula | Molecular Weight (g/mol) | Key Structural Features | Potential Applications |
|---|---|---|---|---|---|
| Target Compound | 24283-17-8 | C₁₃H₁₉F₃N₂ | 260.30 | Diethylamine, trifluoromethylphenyl | Pharmaceutical intermediates |
| Dimethyl Analog | 685533-92-0 | C₁₁H₁₅F₃N₂ | 232.25 | Dimethylamine | Bioactive molecule synthesis |
| Trifluoropropyl Derivative | 1342377-71-2 | C₉H₁₈F₃N₃ | 249.25 | Trifluoropropyl chain | Fluorinated intermediates |
| Methoxy-Phenyl Derivative | 1250624-05-5 | C₁₁H₁₄F₃NO | 257.23 | Methoxy, methylamine | Agrochemical research |
| Pyridine-Based Analog | 1311279-91-0 | C₁₄H₁₄F₃N₃ | 281.28 | Pyridine ring, aminophenyl | Medicinal chemistry |
Q & A
Q. Q1. What are the optimal synthetic routes for preparing Diethyl(2-{[3-(trifluoromethyl)phenyl]amino}ethyl)amine, and how are intermediates validated?
Methodology:
- Stepwise synthesis: Begin with nucleophilic substitution between 3-(trifluoromethyl)aniline and a dihaloethane (e.g., 1,2-dibromoethane) to form the ethylenediamine intermediate. Subsequent alkylation with diethylamine under basic conditions (e.g., K₂CO₃ in DMF) yields the target compound .
- Validation: Use H/F NMR to confirm trifluoromethyl group retention and LC-MS to verify molecular weight. Purity (>95%) should be confirmed via HPLC with a C18 column and acetonitrile/water gradient .
Advanced Structural Analysis
Q. Q2. How does the trifluoromethyl group influence the compound’s electronic properties and binding interactions in receptor studies?
Methodology:
- Computational modeling: Perform DFT calculations (e.g., B3LYP/6-31G*) to map electrostatic potential surfaces, highlighting electron-withdrawing effects of the CF₃ group .
- Experimental validation: Compare binding affinities (e.g., IC₅₀) with non-fluorinated analogs using surface plasmon resonance (SPR) or fluorescence polarization assays. For example, CF₃ substitution may enhance hydrophobic interactions in enzyme active sites .
Data Contradiction Resolution
Q. Q3. How should researchers address discrepancies in reported biological activity data for this compound across studies?
Methodology:
- Meta-analysis: Compile data from peer-reviewed studies (e.g., IC₅₀ values in kinase assays) and identify outliers. Variables like assay pH, solvent (DMSO vs. aqueous buffer), or cell-line specificity (e.g., HEK293 vs. HeLa) often explain discrepancies .
- Reproducibility checks: Repeat key experiments under standardized conditions (e.g., 1% DMSO, 37°C incubation) and include positive controls (e.g., staurosporine for kinase inhibition) .
Metabolic Stability Profiling
Q. Q4. What strategies are recommended for assessing the metabolic stability of this amine derivative in preclinical studies?
Methodology:
- In vitro assays: Incubate the compound with liver microsomes (human/rat) and monitor degradation via LC-MS/MS. Calculate half-life (t₁/₂) and intrinsic clearance (Clᵢₙₜ) .
- Structural optimization: If rapid metabolism is observed, introduce deuterium at labile positions (e.g., ethyl chain) to prolong stability without altering activity .
Advanced Reaction Mechanism
Q. Q5. What mechanistic insights explain the compound’s reactivity in palladium-catalyzed cross-coupling reactions?
Methodology:
- Kinetic studies: Use stopped-flow NMR to track reaction intermediates in Suzuki-Miyaura couplings. The CF₃ group may slow transmetalation due to steric hindrance .
- Ligand screening: Test phosphine ligands (e.g., XPhos, SPhos) to improve yields. For example, bulky ligands mitigate steric effects of the trifluoromethylphenyl group .
Toxicity and Safety Profiling
Q. Q6. How can researchers mitigate potential toxicity risks during in vivo studies?
Methodology:
- Ames test: Screen for mutagenicity using Salmonella typhimurium strains TA98/TA100. Negative results support progression to rodent studies .
- Dose optimization: Conduct acute toxicity assays in mice (OECD 423) to establish LD₅₀ and maximum tolerated dose (MTD). Use histopathology to assess organ-specific effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
